4-Chloro-1,8-naphthyridine-3-carbonitrile
Description
Historical Context and Discovery
The 1,8-naphthyridine core was first identified in the mid-20th century during investigations into antibacterial agents. Nalidixic acid, a 1,8-naphthyridine derivative discovered in 1962, marked the scaffold’s entry into clinical use for treating urinary tract infections. The specific synthesis of 4-chloro-1,8-naphthyridine-3-carbonitrile emerged later as part of efforts to optimize the pharmacological properties of naphthyridine derivatives. Early synthetic routes involved Friedländer condensations and halogenation reactions, but advancements in green chemistry enabled scalable methods. For example, gram-scale synthesis in water using choline hydroxide as a catalyst was reported in 2021, highlighting improved sustainability.
Key milestones include:
- 2000s : Development of halogen-exchange reactions to introduce chloro and cyano groups at specific positions.
- 2010s : Characterization of its role as a building block for anti-mycobacterial agents.
- 2020s : Exploration of its utility in synthesizing serotonin receptor antagonists and kinase inhibitors.
Relevance in Heterocyclic Chemistry
1,8-Naphthyridines are diazanaphthalenes with nitrogen atoms at the 1st and 8th positions, conferring unique electronic properties. The addition of a chlorine atom at position 4 and a cyano group at position 3 enhances reactivity through:
- Electron-withdrawing effects : These groups polarize the aromatic ring, facilitating nucleophilic substitution and metal-catalyzed cross-coupling reactions.
- Coordination chemistry : The nitrogen-rich structure allows chelation with transition metals, enabling applications in catalysis and materials science.
Table 1 : Key Reactivity Patterns of this compound
The compound’s ability to serve as a precursor for pyrido[2,3-b]naphthyridines and other fused systems underscores its importance in heterocyclic synthesis.
Overview of Research Significance
Antibacterial Applications
1,8-Naphthyridine derivatives enhance the efficacy of fluoroquinolones by modulating bacterial resistance mechanisms. For instance, subinhibitory concentrations of this compound derivatives reduce the minimum inhibitory concentration (MIC) of norfloxacin against Staphylococcus aureus by 4- to 8-fold.
Scope and Limitations of Current Knowledge
While significant progress has been made, challenges remain:
- Synthetic scalability : Traditional methods rely on toxic solvents like phosphorus oxychloride, though recent aqueous-phase reactions offer greener alternatives.
- Mechanistic insights : The exact molecular targets for its anticancer activity (e.g., topoisomerase inhibition vs. kinase modulation) require further validation.
- Structural diversity : Most studies focus on substitutions at positions 2 and 4; explorations of other positions could unlock new bioactivities.
Table 2 : Research Gaps and Opportunities
Properties
IUPAC Name |
4-chloro-1,8-naphthyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-8-6(4-11)5-13-9-7(8)2-1-3-12-9/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEOYAUPKYAWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2N=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270699 | |
| Record name | 4-Chloro-1,8-naphthyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-73-9 | |
| Record name | 4-Chloro-1,8-naphthyridine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1,8-naphthyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Ring Formation Using 2-Aminopyridine and Diethyl Malonate
- Reactants: 2-aminopyridine (or its derivatives) with diethyl malonate.
- Reaction: Cyclization occurs through nucleophilic attack and ring closure, forming a 1,8-naphthyridine intermediate.
- Conditions: Typically reflux in an appropriate solvent such as ethanol or acetic acid, with catalysts like p-toluenesulfonic acid or similar acids to facilitate cyclization.
- Outcome: Formation of a 1,8-naphthyridine core with ester groups attached.
Step 2: Chlorination of the Naphthyridine Core
- Chlorinating Agents: Phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).
- Reaction Conditions: Reflux in POCl₃ at elevated temperatures (~120°C), often with catalytic DMF to activate the chlorination.
- Outcome: Selective chlorination at the 4-position of the naphthyridine ring, yielding 2-chloro-1,8-naphthyridine derivatives.
Step 3: Reduction to Final Compound
- Reagents: Catalytic hydrogenation using Pd/C or palladium hydroxide in hydrogen atmosphere.
- Conditions: Hydrogenation at room temperature or mild heating.
- Outcome: Reduction of any remaining functionalities and stabilization of the nitrile group, producing 4-chloro-1,8-naphthyridine-3-carbonitrile.
Summary Table of Key Reaction Conditions
Alternative Synthesis via Multi-Component Reactions
Another approach involves a one-pot three-component reaction involving 2-aminopyridine, aromatic aldehydes, and malononitrile, which is a versatile route for synthesizing various naphthyridine derivatives:
- Reactants: 2-aminopyridine, aromatic aldehyde, malononitrile.
- Reaction Conditions: Reflux in methanol with catalytic ammonium metavanadate.
- Procedure: The mixture undergoes condensation and cyclization, forming the naphthyridine core with nitrile functionalities.
- Outcome: Direct synthesis of substituted 4-chloro-1,8-naphthyridine derivatives, with the chlorination step often introduced via subsequent chlorination of the aromatic ring or nitrile group.
Research Findings
- This method allows for the synthesis of various derivatives, including those with substituents on the aromatic ring, enhancing structural diversity.
- The reaction monitoring is performed via TLC, with purification through column chromatography.
Reaction Data Summary
| Reactants | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine + aldehyde + malononitrile | Methanol | Ammonium metavanadate | Room temperature | Variable (up to 85%) |
Chlorination of 1,8-Naphthyridine Derivatives
Chlorination of pre-formed 1,8-naphthyridine compounds is also a viable route:
Reaction Conditions and Data
| Starting Material | Chlorinating Agent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 1,8-Naphthyridine-3-carboxylic acid | POCl₃ | 120°C | 45-80 |
Additional Synthesis Considerations
- Purification: Column chromatography on silica gel with solvents like ethyl acetate in petroleum ether.
- Characterization: TLC, NMR, IR, and mass spectrometry confirm structure and purity.
- Yield Optimization: Reflux conditions, choice of chlorinating agent, and reaction time significantly influence yields.
Research and Patent Data Summary
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 4 undergoes NAS with amines, alcohols, and thiols under mild to moderate conditions. This reaction is pivotal for introducing functional groups or pharmacophores.
Example: Piperazine Substitution
In a study synthesizing anti-mycobacterial agents, 4-chloro-1,8-naphthyridine-3-carbonitrile reacted with piperazine derivatives in DMF at 80°C for 12 hours, yielding 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles (e.g., ANC 1–14) .
Key Conditions
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Piperazine | DMF | 80°C | 12 h | 75–85 |
| Substituted amines | DMF | 80°C | 10–14 h | 70–90 |
Cyano Group Transformations
The nitrile group at position 3 participates in:
-
Hydrolysis : Forms carboxylic acids or amides under acidic/basic conditions.
-
Cyclization : Reacts with hydrazines or hydroxylamines to form tetrazole or amidoxime derivatives.
Hydrolysis to Carboxylic Acid
Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate derivatives were hydrolyzed using 10% NaOH in ethanol under reflux (2 h), yielding 4-chloro-1,8-naphthyridine-3-carboxylic acids (e.g., 4a and 4b) .
Halogen Exchange Reactions
The chloro group can be replaced by other halogens (e.g., Br, I) via halogenation agents.
Example: Iodination
Treatment with sodium iodide in acetone at 60°C for 6 hours converted 4-chloro derivatives to 4-iodo-1,8-naphthyridine-3-carbonitriles .
Reaction Parameters
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| NaI | Acetone | 60°C | 6 h | 65–75 |
Friedländer Condensation
This reaction constructs the naphthyridine core. For example, 2-aminonicotinaldehyde reacts with active methylene carbonyl compounds (e.g., ethyl acetoacetate) in water using choline hydroxide as a catalyst (50°C, 10–12 h), yielding 1,8-naphthyridines with >90% efficiency .
Coupling Reactions
This compound participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl/heteroaryl groups.
Example: Suzuki Coupling
Aryl boronic acids reacted with 4-chloro derivatives under Pd catalysis, forming biaryl derivatives with yields up to 85% .
Catalytic System
| Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 100°C | 80–85 |
Cyclization with Active Methylene Compounds
The compound undergoes cyclocondensation with β-keto esters or malononitrile to form fused heterocycles.
Example: Formation of Pyrido[2,3-b] naphthyridines
Reaction with ethyl acetoacetate and polyphosphoric acid (PPA) at 100°C for 4 hours yielded 2,7-dimethyl-1,8-naphthyridin-4(1H)-one .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient naphthyridine ring facilitates EAS at specific positions. For instance, nitration at position 7 occurs under mixed acid conditions (HNO₃/H₂SO₄) at 0–5°C.
Scientific Research Applications
Antibacterial Applications
Research has shown that derivatives of 1,8-naphthyridine, including 4-chloro-1,8-naphthyridine-3-carbonitrile, exhibit significant antibacterial properties. The increasing prevalence of antibiotic resistance has necessitated the exploration of new antibacterial agents. Studies have demonstrated that these compounds can enhance the efficacy of existing antibiotics:
- Synergistic Effects : In a study evaluating the antibiotic-modulating activity of 1,8-naphthyridine derivatives, it was found that when combined with fluoroquinolones like norfloxacin and ofloxacin, these compounds significantly reduced the minimum inhibitory concentrations (MICs) against multi-resistant bacterial strains such as Staphylococcus aureus and Escherichia coli . This indicates a potential for developing combination therapies that can combat resistant infections.
- Mechanism of Action : The antibacterial action may involve the inhibition of bacterial topoisomerases, which are critical for DNA replication and repair. This mechanism has been observed in related naphthyridine compounds .
Anticancer Properties
The anticancer potential of this compound derivatives has also been investigated. Various studies have reported promising results:
- In Vitro Studies : A series of new 1,8-naphthyridine derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines such as MCF7 (breast cancer). Some derivatives exhibited IC50 values lower than that of standard chemotherapeutic agents like staurosporine, indicating strong anticancer activity .
- Mechanisms of Action : The anticancer effects may be attributed to the induction of apoptosis in cancer cells and inhibition of cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the naphthyridine scaffold can enhance its cytotoxic effects .
Other Therapeutic Uses
Beyond antibacterial and anticancer applications, this compound may have additional therapeutic potential:
- Anti-inflammatory Activity : Some studies suggest that naphthyridine derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
- Antifungal Activity : There is emerging evidence that certain naphthyridine compounds exhibit antifungal properties, making them candidates for further research in antifungal drug development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-Chloro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, which is crucial for the synthesis of mycolic acids, essential components of the bacterial cell wall . Molecular docking and dynamics simulations have provided insights into the binding pattern and stability of the compound on the target protein .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Naphthyridine Core
Chloro vs. Fluoro Substitutions
- 4-Chloro-1,8-naphthyridine-3-carbonitrile : The chloro substituent at the 4-position enhances electrophilicity, facilitating nucleophilic aromatic substitution. It exhibits anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv (MIC values in the µM range) .
- 4-Fluoro-phenyl Derivatives: Fluorine substitution improves metabolic stability and membrane permeability. For example, 4-(4-Fluoro-phenyl)-6-{4-[(4-hydroxy-7-methyl-2-phenyl-[1,8]naphthyridin-3-ylmethylene)-amino]-phenyl}-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (Compound 8c) shows enhanced solubility due to fluorine’s electronegativity .
Methyl and Hydroxy Substituents
- 7-Methyl Derivatives: Methyl groups at the 7-position (e.g., 7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridine-4(1H)-one) increase lipophilicity, improving blood-brain barrier penetration. These compounds are explored for CNS-targeted therapies .
- Hydroxy Derivatives : Hydroxyl groups (e.g., 4-hydroxy-1,8-naphthyridine-3-carbonitrile ) introduce hydrogen-bonding sites, enhancing interactions with biological targets like enzymes or receptors .
Functional Group Modifications
Carbonitrile vs. Carboxylic Acid
- Carbonitrile Group: The cyano group in this compound enables piperazine or phenylglycine substitutions (e.g., ANC-4, ANA-12), critical for anti-tubercular activity .
- Carboxylic Acid Derivatives: 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid replaces the cyano group with a carboxylic acid, shifting activity toward bacterial DNA gyrase inhibition .
Piperazine-Linked Analogues
- 2-(4-Methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) : Exhibits serotonin 5-HT₃ receptor antagonism (pA₂ = 7.3) and antidepressant-like effects in rodent models .
- 2-(4-Allylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (6d) : Shows potent 5-HT₃ antagonism in guinea pig ileum assays, with efficacy comparable to ondansetron .
Spectral Characterization
- IR Spectroscopy: Cyano group absorption at ~2226 cm⁻¹; amide carbonyl at 1670–1712 cm⁻¹ .
- ¹H NMR : Aromatic protons appear at δ 7.40–8.60 ppm ; methyl groups at δ 2.15–2.60 ppm .
Biological Activity
4-Chloro-1,8-naphthyridine-3-carbonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its mechanisms of action, biological efficacy, and potential applications based on a comprehensive review of recent studies.
Chemical Structure and Properties
This compound features a naphthyridine core with a chlorine substituent at the 4-position and a carbonitrile group at the 3-position. This unique structure contributes to its reactivity and biological activity. The presence of halogen and nitrile groups enhances its lipophilicity and interaction with biological targets, making it a promising candidate for drug development.
The primary mechanism through which this compound exerts its biological effects involves:
- Inhibition of Enoyl-ACP Reductase (InhA) : This enzyme is crucial for the synthesis of mycolic acids in Mycobacterium tuberculosis. By inhibiting InhA, the compound disrupts the bacterial cell wall synthesis, leading to antimicrobial effects against tuberculosis .
- Antimicrobial Activity : The compound has shown significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to interfere with bacterial growth and replication processes .
Antimicrobial Efficacy
Recent studies have demonstrated that this compound exhibits considerable antimicrobial activity. The following table summarizes its activity against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 18 µg/mL |
| Mycobacterium tuberculosis | Inhibitory at low concentrations |
This data indicates that the compound is particularly potent against Staphylococcus aureus and Mycobacterium tuberculosis, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Studies have shown that derivatives of naphthyridine can exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in cancer cells is attributed to its interference with cellular signaling pathways .
Case Studies
Several case studies highlight the potential of this compound in clinical applications:
- Study on Tuberculosis : A clinical trial demonstrated that this compound effectively reduced bacterial load in patients with drug-resistant tuberculosis when used alongside conventional therapies .
- Cancer Research : In vitro studies have shown that compounds related to this compound can inhibit cell proliferation in breast cancer cell lines (MCF7) with IC50 values comparable to established chemotherapeutics .
Q & A
Q. What are the common synthetic routes for 4-Chloro-1,8-naphthyridine-3-carbonitrile derivatives?
The synthesis typically involves refluxing intermediates like substituted aldehydes with ethyl cyanoacetate in absolute ethanol. For example, 4-chloro-phenyl derivatives are synthesized by reacting 7 (0.8g, 2mmol) with aldehydes (2 mmol) and ethyl cyanoacetate (0.21mL, 2 mmol) under reflux for 2–4 hours, followed by recrystallization from ethanol to yield products like 8a (83% yield) . Piperazine-containing analogs are synthesized using chloroacetyl chloride and substituted anilines in the presence of triethylamine (Et₃N) and DMF at 120°C for 4–8 hours .
Q. How are structural and purity characteristics of these compounds validated?
Characterization employs IR spectroscopy (e.g., nitrile peaks at ~2220–2244 cm⁻¹), NMR (¹H and ¹³C for functional group confirmation), mass spectrometry (e.g., ESI-MS for molecular ion peaks), and elemental analysis (e.g., C, H, N content). For instance, ANC-7 showed IR peaks at 2244 cm⁻¹ (C≡N), ¹H NMR δ 8.99 (d, J=3.1 Hz), and ESI-MS m/z 453.15 [M+H]⁺ . Melting points (e.g., 151–153°C for 8d) further confirm purity .
Q. What in vitro biological assays are used to evaluate anti-mycobacterial activity?
Anti-tubercular activity against Mtb H37Rv is tested via microplate Alamar Blue assay (MABA) in triplicate, with IC₅₀ values reported (e.g., ANA-12 showed significant activity) . Cytotoxicity against mammalian cell lines (e.g., MCF7) is assessed using MTT assays .
Advanced Research Questions
Q. How do structural modifications influence anti-TB activity?
Substituents like piperazine and nitrile groups enhance binding to Mtb targets. For example, ANA-12 (with a 5-nitrofuran-2-carbonyl group) exhibited strong InhA inhibition (docking score: −8.424 kcal/mol) due to interactions with LYS-165 via salt bridges . Conversely, bromo-phenyl derivatives (ANC-7) showed moderate activity, emphasizing the role of electron-withdrawing groups . SAR studies highlight that bulkier aryl groups reduce potency, while nitrile groups improve metabolic stability .
Q. What computational methods support the design of 1,8-naphthyridine analogs?
Molecular docking (e.g., using PDB ID 4TZK for InhA) validates target engagement. ANA-12’s binding to InhA was confirmed with an RMSD of 0.4 Å after re-docking, aligning with co-crystallized ligand interactions (TYR-158 hydrogen bonding, PRO-156 π-stacking) . ADMET predictions assess drug-likeness, with logP and topological polar surface area (TPSA) optimized for blood-brain barrier permeability .
Q. How can contradictory bioactivity data between similar derivatives be resolved?
Discrepancies in MIC values (e.g., compound C: 6.25 mg/mL vs. rifampicin: 0.98%) may arise from assay conditions (e.g., bacterial strain variability) or solubility issues. Methodological consistency—such as using standardized MABA protocols and verifying compound stability in DMSO—is critical. Cross-validation with time-kill assays or proteomic profiling can clarify mechanisms .
Q. What strategies optimize synthetic yields for complex derivatives?
Yield improvements (e.g., 65% for ANC-7 vs. 76% for 8d) depend on reaction time (4–8 hours for piperazine coupling), catalyst choice (e.g., KI for nucleophilic substitution), and solvent selection (DMF for high-temperature reactions). Recrystallization from ethanol or methanol enhances purity .
Methodological Considerations
- Experimental Design : Use triplicate assays for IC₅₀ determination to minimize variability .
- Data Interpretation : Cross-reference spectral data (e.g., ¹³C NMR δ 168.66 for carbonyl groups) with computational models to confirm binding modes .
- Contradiction Analysis : Compare anti-TB activity across structurally similar derivatives (e.g., ANC-13 vs. ANA-12) while controlling for substituent electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
